Product packaging for 3-Acetyl-5-formylbenzoic acid(Cat. No.:)

3-Acetyl-5-formylbenzoic acid

Cat. No.: B14854089
M. Wt: 192.17 g/mol
InChI Key: ANJLQHNQWXSBII-UHFFFAOYSA-N
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Description

3-Acetyl-5-formylbenzoic acid is a benzoic acid derivative with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . Its structure features both acetyl and formyl functional groups on the same aromatic ring, making it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. This compound is particularly useful as a precursor in heterocyclic chemistry. For instance, compounds with analogous formyl and acetyl substituents are known to undergo aldol condensation reactions for the synthesis of privileged structures like isocoumarins . Isocoumarins and related fused heterocycles are significant in drug discovery due to their broad range of biological activities, which include antifungal, antimicrobial, anti-inflammatory, and antitumor properties . As a versatile synthetic intermediate, this compound can be utilized to develop diverse pharmaceutically active agents . Please handle this compound with appropriate care. Refer to the Safety Data Sheet for further guidance. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4 B14854089 3-Acetyl-5-formylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-acetyl-5-formylbenzoic acid

InChI

InChI=1S/C10H8O4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

ANJLQHNQWXSBII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 5 Formylbenzoic Acid and Analogous Structures

De Novo Synthesis Approaches to 3-Acetyl-5-formylbenzoic Acid

De novo synthesis, the construction of a complex molecule from simpler, readily available starting materials, offers a versatile approach to this compound. These methods typically involve the sequential introduction of the desired functional groups onto a basic benzene (B151609) framework.

Multistep Total Synthesis Routes

A plausible multistep total synthesis of this compound can be envisioned starting from commercially available and relatively inexpensive 3,5-dibromobenzoic acid. This approach allows for the stepwise and regioselective introduction of the formyl and acetyl moieties. The general strategy would involve the selective functionalization of one C-Br bond, followed by the transformation of the second.

One potential pathway involves the initial conversion of one of the bromine atoms to a formyl group. This can be achieved through a metal-halogen exchange followed by reaction with a formylating agent. For instance, treatment of 3,5-dibromobenzoic acid with a strong organolithium reagent like n-butyllithium at low temperatures would generate a lithiated species, which can then be quenched with an appropriate electrophile such as N,N-dimethylformamide (DMF) to introduce the formyl group. This would yield 3-bromo-5-formylbenzoic acid as a key intermediate. The remaining bromine atom can then be converted to the acetyl group.

Another potential starting point is the oxidation of a di-alkylated benzoic acid derivative. For example, 3,5-dimethylbenzoic acid can be selectively oxidized. However, controlling the oxidation to yield one formyl and one acetyl group from two methyl groups simultaneously is challenging and often leads to a mixture of products, including the dicarboxylic acid or the dialdehyde. A more controlled approach would involve the selective mono-oxidation of one methyl group to an aldehyde, followed by the transformation of the second methyl group.

Development of Novel Catalytic and Green Chemistry Pathways

Modern synthetic chemistry is increasingly focused on the development of catalytic and environmentally benign methods. While specific green chemistry routes for this compound are not extensively documented, principles from related transformations can be applied. For instance, the use of transition-metal-catalyzed carbonylation reactions could provide a more atom-economical approach.

Catalytic approaches could also be employed for the selective oxidation steps in a de novo synthesis. For example, the use of heterogeneous catalysts based on earth-abundant metals could facilitate the selective oxidation of a methyl group on a precursor like 3-methyl-5-acetylbenzoic acid to the desired formyl group, using a green oxidant like molecular oxygen or hydrogen peroxide. Research in the broader field of green chemistry highlights the use of biocatalysis or photocatalysis for selective C-H functionalization, which could potentially be adapted for the synthesis of this and related compounds in the future.

Functional Group Interconversion Strategies on Precursors

The synthesis of this compound can also be effectively achieved by modifying existing, suitably substituted benzoic acid derivatives. This approach often provides a more direct and higher-yielding route to the target molecule.

Regioselective Formylation of Acetylated Benzoic Acid Derivatives

Starting with 3-acetylbenzoic acid, the introduction of a formyl group at the C5 position is a key transformation. The acetyl group is a meta-directing deactivator, which would direct electrophilic substitution to the C5 position. However, Friedel-Crafts formylation reactions on deactivated rings can be challenging and may require harsh conditions.

More contemporary methods for regioselective formylation could be employed. For example, ortho-lithiation strategies, directed by the carboxylic acid group, followed by reaction with a formylating agent, could be a viable option, although this would lead to formylation at the C2 or C6 position. A more plausible approach would be the formylation of a protected derivative of 3-acetylbenzoic acid where the directing effects can be fine-tuned.

Controlled Acetylation of Formylated Benzoic Acid Derivatives

Conversely, one can start with 3-formylbenzoic acid and introduce an acetyl group. Similar to the acetyl group, the formyl group is also a meta-directing deactivator. Therefore, a Friedel-Crafts acetylation would be expected to occur at the C5 position. The reaction would typically involve the use of acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. The challenge lies in preventing side reactions and ensuring good yields on a deactivated substrate.

To circumvent the potential issues with direct acetylation, a cross-coupling strategy on a halogenated precursor is a more robust alternative, as detailed in the following section.

Derivatization from Related Halogenated or Alkylated Benzoic Acid Scaffolds

The most promising and versatile route to this compound involves the derivatization of a halogenated precursor, specifically 3-bromo-5-formylbenzoic acid acs.org. This intermediate is commercially available, providing a convergent entry point to the target molecule. The conversion of the aryl bromide to an acetyl group can be accomplished using various modern cross-coupling reactions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.orglookchem.comacs.org In this case, 3-bromo-5-formylbenzoic acid (or its protected ester form) would be reacted with an acetyl-zinc species, such as that derived from the reaction of acetyl chloride with zinc dust. This method is known for its high functional group tolerance.

Suzuki Coupling: The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide. nih.govnih.govresearchgate.netresearchgate.net The synthesis would involve the reaction of 3-bromo-5-formylbenzoic acid with an acetylboronic acid or a boronate ester. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, although protection of the carboxylic acid might be necessary.

Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. nih.govlibretexts.org An acetylstannane reagent could be coupled with 3-bromo-5-formylbenzoic acid. A significant drawback of this method is the toxicity of the organotin compounds.

A comparison of these potential cross-coupling methods is presented in the table below.

Coupling ReactionCatalystAcetyl SourceGeneral Reaction ConditionsKey AdvantagesPotential Challenges
Negishi CouplingPalladium or Nickel complex (e.g., Pd(PPh₃)₄, Ni(acac)₂)Acetylzinc chlorideAnhydrous solvent (e.g., THF), room temperature to moderate heatingHigh reactivity and functional group tolerance.Requires preparation of air- and moisture-sensitive organozinc reagents.
Suzuki CouplingPalladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Acetylboronic acid or esterAqueous or organic solvent, requires a base (e.g., Na₂CO₃, K₃PO₄)Mild conditions, commercially available reagents, low toxicity of boron byproducts.Potential for side reactions with the formyl and carboxyl groups; protection may be needed.
Stille CouplingPalladium complex (e.g., Pd(PPh₃)₄)Acetylstannane (e.g., Acetyltributyltin)Anhydrous solvent (e.g., Toluene (B28343), THF), often requires heatingTolerant of many functional groups.Toxicity of organotin reagents and byproducts.

Another strategy starting from a halogenated scaffold could involve 3,5-dibromobenzoic acid as the starting material. chemicalbook.comsigmaaldrich.comsigmaaldrich.comnist.govnist.govnih.gov A stepwise functionalization could be employed, where one bromine atom is first converted to a formyl group via a method like the Bouveault aldehyde synthesis (reaction with DMF after metal-halogen exchange), and the second bromine is subsequently converted to an acetyl group using one of the cross-coupling reactions mentioned above. This approach offers a high degree of control and flexibility.

The synthesis of this compound can also be envisioned from 3,5-dimethylbenzoic acid. chemicalbook.com This would necessitate the selective oxidation of one methyl group to a formyl group and the other to a carboxylic acid, while the existing carboxyl group is protected. This presents significant challenges in terms of regioselectivity and control of the oxidation state.

Optimization of Reaction Conditions and Yields in this compound Synthesis

A key strategy involves starting with a protected 3-halobenzoic acid, such as a methyl or ethyl ester of 3-bromobenzoic acid. The esterification of the carboxylic acid is a standard procedure and is essential to prevent the deactivation of the aromatic ring and to avoid side reactions during the subsequent electrophilic substitution steps.

Friedel-Crafts Acylation:

The introduction of the acetyl group is commonly achieved through a Friedel-Crafts acylation reaction. In the case of a 3-bromobenzoate ester, the bromine atom and the ester group, both being deactivating and meta-directing, will guide the incoming acetyl group to the 5-position, yielding a 3-bromo-5-acetylbenzoate ester. The optimization of this step is critical and is influenced by several factors as detailed in the table below.

Table 1: Optimization of Friedel-Crafts Acylation for Acetyl Group Introduction

ParameterConditionImpact on Yield and PurityResearch Findings
Lewis Acid Catalyst AlCl₃, FeCl₃, ZnCl₂The choice and stoichiometry of the Lewis acid are critical. Excess catalyst can lead to complex formation and reduced yields.Studies on analogous systems show that AlCl₃ is a highly effective catalyst for the acylation of deactivated aromatic rings. The molar ratio of the catalyst to the substrate needs to be carefully controlled to prevent side reactions.
Solvent Dichloromethane (B109758), 1,2-dichloroethane, carbon disulfideThe solvent's polarity and its ability to dissolve the reactants and the intermediate complex play a significant role.Non-polar, aprotic solvents like dichloromethane are often preferred as they do not compete with the substrate for the Lewis acid.
Temperature 0 °C to room temperatureLower temperatures are generally favored to minimize the formation of byproducts and to control the exothermic nature of the reaction.Gradual warming from 0 °C to room temperature often provides a good balance between reaction rate and selectivity.
Reaction Time 1 to 24 hoursSufficient reaction time is necessary for complete conversion, but prolonged reaction times can lead to degradation of the product.Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.

Introduction of the Formyl Group:

Following the successful acylation, the next crucial step is the introduction of the formyl group. This can be achieved by converting the bromo substituent into a formyl group. Palladium-catalyzed carbonylation reactions are a modern and efficient method for this transformation. Specifically, the use of formic acid or its derivatives as the formyl source in a palladium-catalyzed reaction is a promising approach.

Table 2: Optimization of Palladium-Catalyzed Formylation

ParameterConditionImpact on Yield and PurityResearch Findings
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dba)₂The choice of the palladium precursor and the ligand is crucial for catalytic activity and stability.Palladium(II) acetate (B1210297) in combination with a suitable phosphine (B1218219) ligand often provides high catalytic efficiency for the formylation of aryl halides.
Ligand Triphenylphosphine (PPh₃), Xantphos, dppfThe ligand stabilizes the palladium center and influences the selectivity and rate of the reaction.Bulky electron-rich phosphine ligands can enhance the catalytic activity and prevent catalyst deactivation.
Formyl Source Formic acid, CO/H₂, paraformaldehydeThe choice of the formylating agent and its activation method are key.Using formic acid in the presence of an activator like acetic anhydride or a phosphonium (B103445) salt can be an effective and safer alternative to carbon monoxide gas.
Base Triethylamine (B128534), K₂CO₃, Cs₂CO₃A base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle.The choice of base can significantly impact the reaction rate and yield, with organic bases like triethylamine often being effective.
Solvent Toluene, DMF, DioxaneThe solvent must be compatible with the catalyst system and the reactants.Aprotic polar solvents like DMF or toluene are commonly used in palladium-catalyzed cross-coupling reactions.
Temperature 80 °C to 120 °CHigher temperatures are generally required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition.The optimal temperature is a balance between reaction rate and catalyst stability and needs to be determined for each specific substrate and catalyst system.

Deprotection of the Carboxylic Acid:

The final step in the synthesis is the hydrolysis of the ester group to yield the final product, this compound. This is typically achieved under either acidic or basic conditions, followed by neutralization. The choice of hydrolysis conditions should be mild enough to avoid any side reactions with the acetyl and formyl groups.

By systematically optimizing each of these steps, it is possible to develop a robust and high-yielding synthesis of this compound. The detailed research findings from analogous systems provide a strong foundation for the rational design and optimization of the reaction conditions for this specific target molecule.

Chemical Reactivity and Transformation Mechanisms of 3 Acetyl 5 Formylbenzoic Acid

Reactivity of the Formyl Group

The formyl group, an aromatic aldehyde, is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles.

Oxidation Reactions to Carboxylic Acid Functionalities

The formyl group of 3-Acetyl-5-formylbenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 5-acetyl-isophthalic acid. This transformation requires chemoselective oxidation, as the acetyl group is generally resistant to oxidation under conditions that readily transform aldehydes.

Common Oxidizing Agents for Aldehydes:

ReagentTypical ConditionsProduct
Potassium permanganate (B83412) (KMnO₄)Basic, followed by acidic workup5-Acetyl-isophthalic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone5-Acetyl-isophthalic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammonia5-Acetyl-isophthalic acid
Pinnick Oxidation (NaClO₂)t-BuOH, NaH₂PO₄5-Acetyl-isophthalic acid

This table represents expected outcomes based on general aldehyde reactivity.

The Pinnick oxidation is often preferred for its high selectivity for aldehydes in the presence of other functional groups. The reaction mechanism involves the formation of a chlorite (B76162) ester, which then undergoes a pericyclic rearrangement to yield the carboxylic acid.

Reduction Reactions to Hydroxymethyl and Alkyl Groups

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.

Selective Reduction to Hydroxymethyl Group: The reduction to 3-acetyl-5-(hydroxymethyl)benzoic acid can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice as it is selective for aldehydes and ketones over carboxylic acids. Given that aldehydes are generally more reactive than ketones, careful control of stoichiometry and reaction conditions (e.g., low temperature) can favor the reduction of the formyl group over the acetyl group.

Complete Reduction to Alkyl Group: Complete reduction of the formyl group to a methyl group, yielding 3-acetyl-5-methylbenzoic acid, can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. However, these methods present chemoselectivity challenges. The Wolff-Kishner reduction (hydrazine, strong base, heat) would also reduce the acetyl group. The Clemmensen reduction (zinc amalgam, HCl) is performed under strongly acidic conditions which may not be compatible with the molecule. A milder, more selective alternative would be a two-step procedure involving initial reduction to the alcohol followed by conversion to a halide and subsequent hydrogenolysis.

Common Reducing Agents:

Reagent/MethodProduct of Formyl Group ReductionNotes
Sodium Borohydride (NaBH₄)HydroxymethylCan also reduce the acetyl group, requires controlled conditions for selectivity.
Lithium Aluminium Hydride (LiAlH₄)HydroxymethylWould also reduce the acetyl and carboxylic acid groups. Not selective.
Wolff-Kishner ReductionMethylAlso reduces the acetyl group.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Hydroxymethyl or MethylSelectivity can be tuned by catalyst and conditions.

This table represents expected outcomes based on general carbonyl reactivity.

Condensation Reactions, Including Knoevenagel, Aldol (B89426), and Passerini Reactions

The electrophilic nature of the formyl group's carbon atom makes it an excellent substrate for various carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. This compound would react via its formyl group with compounds like malonic acid or ethyl cyanoacetate. The reaction, often catalyzed by a weak amine base like piperidine (B6355638) or pyridine, proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. When malonic acid is used in the presence of pyridine, the condensation is typically followed by decarboxylation, a variant known as the Doebner modification.

Aldol Condensation: A crossed or directed Aldol condensation can occur. In a self-condensation scenario, the reaction is complex as both the formyl and acetyl groups can act as electrophiles, and the acetyl group can form an enolate to act as the nucleophile. A more controlled crossed-Aldol reaction would involve reacting this compound with a different carbonyl compound that either cannot enolize (like formaldehyde) or is a more reactive enolate precursor. Alternatively, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) would selectively deprotonate the acetyl group to form the enolate, which could then react with an added aldehyde in a directed fashion.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. In the case of this compound, an intramolecular Passerini reaction is conceivable, where the molecule's own carboxylic acid and formyl groups react with an added isocyanide. More commonly, it would participate as the aldehyde component in a standard intermolecular Passerini reaction with an external carboxylic acid and an isocyanide. The reaction is typically performed in aprotic solvents and proceeds through a proposed cyclic transition state.

Formation of Imines, Hydrazones, and Related Derivatives

The formyl group readily undergoes condensation with primary amines and related nitrogen nucleophiles to form compounds containing a carbon-nitrogen double bond.

Imine Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions (typically pH 4-5) yields imines, also known as Schiff bases. The reaction mechanism involves nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to produce the C=N bond. The reaction is reversible and can be driven to completion by removing the water formed.

Hydrazone Formation: Similarly, the formyl group reacts with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. The mechanism is analogous to imine formation. These reactions are often rapid and produce stable, crystalline products, which historically have been used for the characterization of aldehydes and ketones.

Expected Products from Condensation with Nitrogen Nucleophiles:

ReagentProduct Type
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydrazine (H₂N-NH₂)Hydrazone
Hydroxylamine (B1172632) (H₂N-OH)Oxime
Semicarbazide (H₂N-NH-C(O)NH₂)Semicarbazone

This table represents expected outcomes based on general aldehyde reactivity.

Reactivity of the Acetyl Group

The acetyl group, a methyl ketone, exhibits its own characteristic reactivity, most notably at the α-carbon.

Enolization and Tautomeric Equilibria

The acetyl group of this compound can exist in equilibrium with its tautomeric enol form. Tautomers are constitutional isomers that readily interconvert, with the process often involving the migration of a proton.

Keto-Enol Tautomerism: In the presence of either an acid or a base catalyst, one of the α-hydrogens of the acetyl group can be removed to form an enolate (in base) or the carbonyl oxygen can be protonated, allowing a proton to be removed from the α-carbon to form an enol (in acid).

Base-catalyzed enolization: A base removes an α-hydrogen to form a resonance-stabilized enolate ion.

Acid-catalyzed enolization: The carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base (like water or the conjugate base of the acid catalyst) then removes an α-hydrogen to form the enol.

For a simple ketone, the keto form is generally much more stable and predominates at equilibrium. The formation of the enol or enolate intermediate is crucial for the reactivity of the acetyl group's α-carbon, as seen in reactions like the Aldol condensation, halogenation, and alkylation. In this compound, the enolate formed from the acetyl group can act as a nucleophile, as discussed in the Aldol reaction section (3.1.3).

Nucleophilic Acyl Substitution and Related Transformations

Nucleophilic acyl substitution is a key reaction class for carboxylic acid derivatives, including this compound. masterorganicchemistry.comlibretexts.org This type of reaction involves the attack of a nucleophile on the carbonyl carbon of the acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process, where a tetrahedral intermediate is formed and subsequently collapses to yield the final product. libretexts.orglibretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution varies significantly, with acyl chlorides being the most reactive and amides the least. libretexts.org These reactions can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl group is protonated, which increases its electrophilicity and activates it towards nucleophilic attack. byjus.com In basic conditions, a more anionic and thus more reactive nucleophile is generated, which also accelerates the reaction rate. byjus.com

Mechanistic Studies of Acetyl Group Rearrangements and Hydrolysis Pathways

The acetyl group of this compound can participate in various reactions. While specific mechanistic studies on acetyl group rearrangements and hydrolysis pathways for this particular molecule are not extensively detailed in the provided results, general principles of carbonyl chemistry apply.

Hydrolysis of the acetyl group would convert it into a carboxylic acid, yielding tricarboxylic acid. This reaction typically requires heating in the presence of strong acid or base catalysts. libretexts.org The mechanism would involve nucleophilic attack of water or hydroxide (B78521) ion on the acetyl carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent elimination of the leaving group.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several important transformations.

Esterification: this compound can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is a reversible reaction, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Various catalysts and reagents can be employed to promote esterification, including EDCI with NaHCO3 and the use of macroporous polymeric acid catalysts. organic-chemistry.org

Amidation: The carboxylic acid can also be converted to an amide by reacting with an amine. lookchemmall.comorganic-chemistry.org This reaction often requires the use of coupling agents, such as HBTU or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, to activate the carboxylic acid towards nucleophilic attack by the amine. lookchemmall.comorganic-chemistry.org Direct amidation can also be achieved under certain conditions. organic-chemistry.org

As a carboxylic acid, this compound can react with bases to form carboxylate salts. In its crystal structure, the molecules of a related compound, 3-acetyl-benzoic acid, aggregate through hydrogen-bond pairing of the carboxyl groups, forming dimers. nih.gov This indicates the propensity of the carboxylic acid group to engage in intermolecular interactions.

The presence of multiple oxygen-containing functional groups makes this compound a potential ligand for metal complexation. The specific coordination chemistry would depend on the metal ion and the reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is substituted with three electron-withdrawing groups (acetyl, formyl, and carboxyl). These groups deactivate the ring towards electrophilic attack by destabilizing the carbocation intermediate that is formed during the reaction. mnstate.edumasterorganicchemistry.com Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would be significantly slower compared to benzene and would require harsh reaction conditions. masterorganicchemistry.comyoutube.com The incoming electrophile would be directed to the meta position relative to the existing substituents. mnstate.edu

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups ortho or para to a potential leaving group is crucial for the stabilization of the negatively charged intermediate (a Meisenheimer complex) and for the reaction to proceed. wikipedia.orglibretexts.orglibretexts.org While the parent molecule does not have a typical leaving group like a halide, under specific conditions, one of the functional groups or a hydrogen atom might be displaced by a strong nucleophile. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Chemo- and Regioselectivity Control in Multisubstituted Reactions

The presence of three distinct functional groups in this compound presents challenges and opportunities for chemo- and regioselectivity.

Chemoselectivity: In reactions involving nucleophiles, the relative reactivity of the formyl and acetyl carbonyl groups, as well as the carboxylic acid group, will determine the site of attack. Aldehydes are generally more reactive towards nucleophiles than ketones, and both are more reactive than carboxylic acids under non-activating conditions. Therefore, a nucleophile would likely react preferentially with the formyl group. Selective protection of one or more functional groups can be employed to direct the reaction to a specific site.

Regioselectivity: In aromatic substitution reactions, the directing effects of the existing substituents will govern the position of the incoming group. As all three substituents are meta-directing for electrophilic attack, any further electrophilic substitution would be expected to occur at the C-2, C-4, or C-6 positions, although the high deactivation of the ring makes such reactions difficult. For nucleophilic aromatic substitution, the regioselectivity would be determined by the position of a suitable leaving group and the ability of the other substituents to stabilize the intermediate.

Advanced Spectroscopic and Crystallographic Characterization of 3 Acetyl 5 Formylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous assignment of the molecular structure of 3-Acetyl-5-formylbenzoic acid in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ reveals distinct signals corresponding to each proton in the molecule. The aromatic protons typically appear as multiplets in the downfield region, a consequence of the electron-withdrawing effects of the acetyl, formyl, and carboxylic acid groups. The protons of the acetyl and formyl groups, as well as the acidic proton of the carboxyl group, also exhibit characteristic chemical shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the acetyl, formyl, and carboxylic acid groups are readily identified by their characteristic downfield chemical shifts. The aromatic carbons also show distinct resonances, with their positions influenced by the nature of the substituent.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-COOH ~13.7 (s, 1H) ~165.8
-CHO ~10.1 (s, 1H) ~192.5
Ar-H ~8.6 (m, 1H) ~137.9
Ar-H ~8.5 (m, 1H) ~135.5
Ar-H ~8.4 (m, 1H) ~132.4
-COCH₃ ~2.7 (s, 3H) ~197.2
-COCH₃ ~27.3
Ar-C ~138.8
Ar-C ~134.1

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes a singlet, and 'm' denotes a multiplet.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate their specific positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would be used to unambiguously link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl protons to the acetyl methyl carbon.

Dynamic NMR (DNMR) studies can provide insights into the conformational dynamics of this compound, particularly concerning the rotational barriers of the formyl and acetyl groups. At lower temperatures, the rotation around the C-C bonds connecting these groups to the aromatic ring may become slow on the NMR timescale. This could lead to the observation of distinct signals for different conformers. As the temperature is increased, the rate of interconversion between these conformers increases, leading to a coalescence of the signals into a time-averaged spectrum. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to determine the activation energy and other thermodynamic parameters associated with these rotational processes.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and offers a unique molecular fingerprint.

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. The most prominent features include:

O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C=O Stretches: Multiple strong absorption bands are expected in the carbonyl region (1600-1800 cm⁻¹). The C=O stretching vibration of the carboxylic acid appears around 1700 cm⁻¹. The C=O stretches of the acetyl and formyl groups are also found in this region, often at slightly different frequencies due to their electronic environments.

C-H Stretches: The aldehydic C-H stretch of the formyl group typically appears as a pair of weak to medium bands around 2750 cm⁻¹ and 2850 cm⁻¹. Aromatic C-H stretches are observed above 3000 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the carboxylic acid is found in the 1200-1300 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong
C-H Stretch (Aromatic) >3000 Medium
C-H Stretch (Aldehyde) ~2850, ~2750 Weak-Medium
C=O Stretch (Acetyl) ~1690 Strong
C=O Stretch (Carboxylic Acid) ~1700 Strong
C=O Stretch (Aldehyde) ~1710 Strong
C=C Stretch (Aromatic) 1400-1600 Medium

Raman spectroscopy provides complementary vibrational information to FT-IR. While polar bonds like C=O and O-H give strong signals in FT-IR, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric breathing modes of the benzene ring, which are often weak in the IR spectrum, typically give rise to strong and sharp bands in the Raman spectrum, providing a clear fingerprint of the substituted aromatic system.

C=C Stretching: The aromatic C=C stretching vibrations are also readily observed.

The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure and providing a unique spectroscopic signature for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₈O₄, giving it a molecular weight of 192.17 g/mol .

In electron impact mass spectrometry, the molecule is expected to form a molecular ion ([M]⁺) with an m/z value of 192. The presence of three functional groups—carboxylic acid, ketone, and aldehyde—on the aromatic ring dictates a complex fragmentation pattern. The fragmentation of the molecular ion is energetically driven, and the relative abundance of fragment ions depends on their stability. chemguide.co.uk

Key predictable fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group, a common fragmentation for aromatic acids, would result in an acylium ion at m/z 175 (M-17). libretexts.orgmiamioh.edu

Loss of a formyl radical (•CHO): Alpha-cleavage at the aldehyde group would lead to a fragment at m/z 163 (M-29). libretexts.org

Loss of a methyl radical (•CH₃): Alpha-cleavage at the acetyl group is a primary fragmentation mode for ketones, producing a stable acylium ion at m/z 177 (M-15). libretexts.org

Loss of a carboxyl group (•COOH): Decarboxylation of the parent ion can occur, leading to a fragment at m/z 147 (M-45). libretexts.org

Loss of water (H₂O): While less common for aromatic acids without an ortho-hydroxyl group, fragmentation could potentially lead to the loss of water, yielding a peak at m/z 174 (M-18). miamioh.edu

Formation of Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although this would involve significant bond cleavage and rearrangement. youtube.com

Subsequent losses from these primary fragments, such as the loss of carbon monoxide (CO), would lead to further peaks in the spectrum. The base peak in the spectrum would correspond to the most stable fragment formed, likely one of the stable acylium ions. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral Loss
192[C₁₀H₈O₄]⁺(Molecular Ion)
177[M - CH₃]⁺•CH₃
175[M - OH]⁺•OH
163[M - CHO]⁺•CHO
147[M - COOH]⁺•COOH

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, angles, and intermolecular interactions that govern the crystal packing.

While specific single-crystal X-ray diffraction data for this compound is not presently available in the surveyed literature, a detailed structural analysis can be predicted based on its close analogue, 3-acetylbenzoic acid. researchgate.net In the crystal structure of 3-acetylbenzoic acid, the molecule is observed to be nearly planar. researchgate.net A similar planarity is expected for this compound, with minor deviations of the functional groups from the plane of the benzene ring. Steric hindrance between the substituents at the meta positions is minimal, but the electronic effects of the three groups will influence the ring geometry.

The carboxylic acid group is likely to be slightly twisted out of the plane of the benzene ring. researchgate.net For 3-acetylbenzoic acid, the dihedral angle between the carboxyl group and the ring is reported as 4.53(7)°. researchgate.net A similar small dihedral angle would be expected for this compound. The acetyl and formyl groups are also anticipated to be nearly coplanar with the ring.

Table 2: Expected Structural Parameters for this compound based on Analogue Data

ParameterExpected Value/FeatureRationale/Reference
Molecular ConformationLargely planarBased on the observed structure of 3-acetylbenzoic acid. researchgate.net
Carboxyl Group OrientationSmall dihedral angle relative to the aromatic ringMinimizes steric strain while allowing some conjugation. researchgate.net
C=O Bond Lengths~1.20 - 1.26 ÅTypical for carbonyls and carboxylic acids.
C-O (acid) Bond Length~1.30 - 1.35 ÅTypical for carboxylic acids.
Aromatic C-C Bond Lengths~1.38 - 1.40 ÅCharacteristic of a substituted benzene ring.

The supramolecular architecture of this compound in the solid state is expected to be dominated by strong hydrogen bonds involving the carboxylic acid moiety. Drawing parallels with benzoic acid and its derivatives, the most significant interaction will be the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netresearchgate.net This is a highly robust and common supramolecular synthon in the crystal engineering of carboxylic acids.

Aromatic C-H donors and the oxygen atoms of the acetyl, formyl, or carboxyl groups of neighboring molecules.

Methyl C-H donors from the acetyl group and the oxygen acceptors on adjacent molecules.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. mdpi.com Substituted benzoic acids are known to exhibit polymorphism, where different polymorphs can arise from variations in molecular conformation or, more commonly, from different arrangements of intermolecular hydrogen bonds. mdpi.compsu.edu For example, a study on 5-chloroaspirin revealed the existence of two polymorphic forms that differ in their packing arrangements and the nature of their weak intermolecular interactions. psu.edu

For this compound, the presence of multiple hydrogen bond acceptors (the three carbonyl oxygens) and various C-H donors creates the potential for competing intermolecular interactions, which could lead to the formation of different stable packing arrangements under varying crystallization conditions. mdpi.com While no polymorphs of this compound have been reported in the literature, its structural complexity makes it a candidate for such behavior. The investigation of its polymorphic landscape would be essential for understanding its solid-state properties.

Electronic Spectroscopy (UV-Vis Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence, provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the substituted benzene ring, the formyl group (an aldehyde), and the acetyl group (a ketone).

The aromatic ring and the attached carbonyl groups form a conjugated system. The spectrum would likely display intense absorption bands corresponding to π→π* transitions at lower wavelengths (higher energy) and less intense bands at higher wavelengths (lower energy) corresponding to n→π* transitions. The n→π* transitions originate from the non-bonding lone pair electrons on the oxygen atoms of the three carbonyl groups.

The presence of electron-withdrawing acetyl and formyl groups on the benzoic acid scaffold is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. libretexts.org Specific absorption maxima (λ_max) and molar extinction coefficients for this compound are not available in the surveyed literature.

Fluorescence is less commonly observed in aromatic ketones and aldehydes, as the excited state energy is often efficiently dissipated through non-radiative pathways, such as intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). Therefore, this compound may exhibit weak fluorescence or be non-fluorescent. A detailed photophysical study would be required to determine its quantum yield and excited-state lifetime.

Theoretical and Computational Chemistry of 3 Acetyl 5 Formylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about geometry, energy, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecules due to its excellent balance of accuracy and computational cost. orientjchem.org The B3LYP functional, a hybrid method combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for such analyses. nih.govnih.gov

Electronic Structure and Geometry Optimization: The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-Acetyl-5-formylbenzoic acid, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.gov The presence of the acetyl, formyl, and carboxylic acid substituents on the benzene (B151609) ring can cause slight distortions from a perfect planar ring structure. orientjchem.org For instance, the bond lengths in the ring adjacent to the bulky substituents are expected to be slightly elongated.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. orientjchem.orgnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP) (Note: This table presents illustrative data based on typical values for similar functional groups, as direct published data for this specific molecule is not available.)

ParameterBondCalculated Value
Bond Length (Å)C(ring)-C(carboxyl)1.495
C(carboxyl)=O1.210
C(ring)-C(acetyl)1.510
C(ring)-C(formyl)1.485
Bond Angle (°)C(ring)-C(ring)-C(carboxyl)120.5
C(ring)-C(ring)-C(acetyl)121.0
O=C-O (carboxyl)123.0

Vibrational Spectra: DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. vjst.vnresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be simulated. researchgate.net These theoretical spectra are invaluable for assigning the experimental vibrational bands to specific motions of the atoms, such as C=O stretching, C-H bending, or the vibrations of the entire aromatic ring. nih.gov For example, the characteristic stretching vibrations of the carbonyl groups in the acetyl, formyl, and carboxylic acid moieties would be predicted at distinct frequencies, providing a clear spectroscopic signature for the molecule.

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for chemical accuracy. unimi.itresearchgate.net

These methods are computationally more intensive than DFT but provide benchmark-quality data for energies and spectroscopic constants. researchgate.netresearchgate.net They are often used to refine the results obtained from DFT or to study systems where DFT might not be sufficiently accurate, such as in the precise determination of reaction barriers or non-covalent interaction energies. unimi.it For this compound, CCSD(T) calculations could provide highly accurate predictions of its rotational constants and vibrational frequencies. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The presence of three rotatable single bonds—connecting the carboxylic, acetyl, and formyl groups to the benzene ring—means that this compound can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By using Transition State Theory (TST), researchers can identify the high-energy transition state (TS) that connects reactants to products. nih.gov The geometry of the TS is located on the potential energy surface as a first-order saddle point.

For this compound, one could investigate various reactions, such as the esterification of the carboxylic acid, the oxidation of the formyl group, or the reduction of the acetyl group. The computational process involves:

Optimizing the geometries of the reactants, products, and the transition state. nih.gov

Calculating the zero-point corrected activation enthalpy (ΔH‡), which represents the energy barrier for the reaction. nih.gov

Confirming the nature of the stationary points through vibrational frequency calculations; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

This analysis provides a detailed, step-by-step picture of the reaction pathway and allows for the calculation of theoretical reaction rates, offering insights into the compound's chemical reactivity.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties

While quantum chemical calculations typically model molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations can reveal:

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between water and the carboxylic acid, acetyl, and formyl groups.

Dynamic Properties: How the molecule moves, rotates, and changes conformation in solution.

Intermolecular Interactions: The simulations can quantify the interactions between solute molecules, which is the first step toward understanding crystallization and polymorphism. mdpi.comresearchgate.net

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of chemical systems in solution, which is critical for predicting properties in real-world applications. rsc.org

Theoretical Descriptors for Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov These models rely on "molecular descriptors," which are numerical values that encode different aspects of a molecule's physicochemical properties.

Many of these descriptors can be calculated theoretically using computational chemistry methods. For this compound, a range of descriptors could be generated to predict its potential biological activity, such as its ability to inhibit a particular enzyme. nih.govresearchgate.net

Table 2: Common Theoretical Descriptors for QSAR Analysis of this compound

Descriptor CategoryDescriptor NameDescriptionRelevance
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the molecule's susceptibility to electrophilic attack and its electron-donating capability. nih.gov
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the molecule's susceptibility to nucleophilic attack and its electron-accepting capability. nih.gov
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes.
Topological/StericMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.A fundamental descriptor related to size. nih.gov
Molecular VolumeThe volume occupied by the molecule.Relates to how the molecule fits into a binding site. nih.gov
Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.Correlates with drug transport properties, including membrane permeability.
HydrophobicityLogPThe logarithm of the partition coefficient between octanol (B41247) and water.A key indicator of a molecule's "drug-likeness" and its ability to cross cell membranes. nih.gov

By calculating these and other descriptors for a series of related compounds and correlating them with measured biological activity, a predictive QSAR model can be developed. researchgate.net This allows for the rational design of new, more potent molecules and the virtual screening of compound libraries, saving significant time and resources in drug discovery. researchgate.net

Molecular Docking and Molecular Recognition Studies in Biochemical Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for understanding the interaction between a ligand and its receptor. However, without available studies, the binding modes, interaction energies, and potential biological targets for this compound remain speculative.

Similarly, molecular recognition studies, which investigate the specific interactions that govern how molecules bind, have not been reported for this compound. Consequently, there is no data available on the specific non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, that would dictate its recognition by a biological receptor.

Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Decomposition Analysis)

There is a notable absence of published computational analyses, such as Hirshfeld surface analysis or energy decomposition analysis, for this compound in the available scientific literature.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It provides insights into close contacts and the nature of crystal packing. Without such an analysis for this compound, a quantitative breakdown of the intermolecular interactions (e.g., H···H, O···H, C···H contacts) that contribute to its solid-state structure is not available.

Energy decomposition analysis (EDA) is a computational method used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This analysis provides a deeper understanding of the nature of the chemical bond and intermolecular forces. The absence of EDA studies for this compound means that a detailed quantitative description of the forces governing its potential dimerization or interaction with other molecules has not been characterized.

Further computational research would be required to elucidate the molecular docking profile and the intricate details of the intermolecular interactions of this compound.

Applications in Advanced Materials Science and Supramolecular Chemistry

Building Block for Polymer Synthesis and Macromolecular Architectures

While specific polymers derived directly from 3-Acetyl-5-formylbenzoic acid are not extensively documented in publicly available literature, its trifunctional nature presents significant theoretical potential for the synthesis of novel polymers and complex macromolecular architectures. The carboxylic acid, aldehyde, and acetyl groups can each serve as reactive sites for various polymerization reactions.

For instance, the carboxylic acid can be converted to an acid chloride or ester for use in step-growth polymerization, such as polyester (B1180765) or polyamide synthesis. The aldehyde and acetyl groups can undergo condensation reactions, such as aldol (B89426) condensations or Knoevenagel condensations, which can be exploited to create cross-linked polymer networks or to introduce specific functionalities along a polymer backbone. The distinct reactivity of each group allows for sequential or orthogonal chemical modifications, offering precise control over the final macromolecular structure. This controlled synthesis could lead to the development of polymers with tailored properties, such as hyperbranched polymers or dendrimers, originating from the trifunctional core of the this compound monomer.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound readily coordinates to metal ions, making it a prime candidate for use as a ligand in coordination chemistry. The resulting metal complexes can exhibit a range of geometries and electronic properties depending on the metal center and the coordination environment. Furthermore, the presence of the formyl and acetyl groups provides additional potential coordination sites, allowing for the formation of polynuclear complexes and coordination polymers.

A particularly promising application of this compound is in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The directional nature of the carboxylate group, combined with the potential for post-synthetic modification of the aldehyde and acetyl groups, makes this compound an attractive linker for designing functional MOFs.

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. berkeley.edu In the case of this compound, the carboxylic acid would be the primary binding site to the metal centers, forming the framework structure. The formyl and acetyl groups could then be utilized in several ways: they could remain as pendant groups within the pores of the MOF, influencing the sorption properties and selectivity of the material, or they could be chemically modified after the MOF has been synthesized to introduce new functionalities. For example, the aldehyde group could be converted to an imine or a hydroxyl group, altering the chemical environment within the MOF's pores.

The design principles of MOF synthesis allow for the creation of materials with tailored pore sizes and functionalities, and the use of a trifunctional linker like this compound would significantly expand the possibilities for creating highly complex and functional MOFs for applications in gas storage, separation, and catalysis.

Precursor for Functional Materials (e.g., Electronic, Magnetic, Optical Materials)

The inherent functionalities of this compound make it a valuable precursor for the synthesis of a variety of functional materials. The aromatic core, coupled with the electron-withdrawing acetyl and formyl groups and the coordinating carboxylic acid, can give rise to materials with interesting electronic, magnetic, and optical properties.

The reactivity of the aldehyde and acetyl groups allows for the synthesis of larger conjugated systems through reactions like the Wittig reaction or Knoevenagel condensation. These extended π-systems are often a prerequisite for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By carefully choosing the reaction partners, the electronic properties of the resulting molecules can be fine-tuned.

Furthermore, the carboxylic acid group can be used to anchor these functional molecules onto surfaces or to integrate them into larger assemblies, a key step in the fabrication of electronic devices. While direct applications of this compound in this area are still emerging, its potential as a versatile building block is clear.

Design and Construction of Supramolecular Assemblies and Hydrogels

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound is an excellent candidate for the construction of such assemblies due to its capacity for forming multiple and directional hydrogen bonds.

Engineering of Hydrogen-Bonding Networks

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, capable of forming robust dimeric interactions. The carbonyl groups of the aldehyde and acetyl moieties can also act as hydrogen bond acceptors. This combination of functional groups allows for the formation of intricate and predictable hydrogen-bonding networks. For example, in the solid state, molecules of this compound could self-assemble into one-, two-, or three-dimensional networks through a combination of carboxylic acid dimerization and C-H···O interactions involving the formyl and acetyl groups. The principles of crystal engineering can be applied to predict and control these packing arrangements.

Principles of Self-Assembly and Directed Molecular Recognition

The process of self-assembly, driven by non-covalent interactions, can lead to the spontaneous formation of well-ordered supramolecular structures. The specific arrangement of functional groups in this compound can direct this self-assembly process, leading to the formation of discrete molecular assemblies or extended networks. This directed molecular recognition is crucial for the development of "smart" materials that can respond to external stimuli.

The formation of hydrogels is another area where the self-assembly properties of this compound could be exploited. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov By designing appropriate derivatives of this compound, it may be possible to create low-molecular-weight gelators that self-assemble in water to form fibrous networks, entrapping the solvent and forming a gel. The functional groups on the gelator molecule would line the pores of the hydrogel, providing a functional interface for applications such as drug delivery or tissue engineering.

Surface Functionalization and Integration into Nanomaterials

The ability to modify the surface of materials at the nanoscale is critical for a wide range of technologies. The carboxylic acid group of this compound provides a convenient anchor for attaching the molecule to the surface of various nanomaterials, such as metal nanoparticles, quantum dots, and carbon nanotubes. This surface functionalization can be used to impart new properties to the nanomaterials, such as improved dispersibility in different solvents, or to introduce specific functionalities for sensing or catalytic applications.

Once anchored to a surface, the pendant aldehyde and acetyl groups of this compound are available for further chemical modification. This allows for the creation of multifunctional surfaces where different chemical species can be precisely positioned. For example, one could envision a scenario where the aldehyde is used to attach a biomolecule through an imine linkage, while the acetyl group is used to initiate a surface-initiated polymerization. This level of control over surface chemistry is highly desirable for the development of advanced sensors, catalysts, and biomedical devices.

Applications in Chemical Biology and Catalysis Non Clinical Focus

Molecular Probes and Chemical Linkers in Biochemical Research

While direct literature on 3-Acetyl-5-formylbenzoic acid as a molecular probe is not extensive, its structure is inherently suited for such applications. The three distinct functional groups—a ketone (acetyl), an aldehyde (formyl), and a carboxylic acid—provide orthogonal handles for conjugation. This allows for the sequential or simultaneous attachment of different molecular entities, such as fluorescent dyes, affinity tags, or biomolecules.

For instance, the carboxylic acid can be readily converted into an activated ester for covalent attachment to amine residues in proteins. The formyl group can selectively react with hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. The acetyl group offers a third point of modification. This trifunctional capacity makes it a potentially valuable crosslinking agent or a central scaffold for assembling more complex molecular tools for probing biological systems. An analogue, 3-formylbenzoic acid, has been utilized as a starting material in the synthesis of complex structures like porphyrins, highlighting the utility of the carboxybenzaldehyde scaffold in building elaborate molecular architectures. sigmaaldrich.com

Substrate and Inhibitor in Enzymatic Transformations (e.g., Biocatalysis for Asymmetric Synthesis)

The carbonyl groups of this compound make it a candidate for enzymatic transformations, particularly in the field of biocatalysis for asymmetric synthesis. Chiral alcohols and amines are critical intermediates in the pharmaceutical industry, and biocatalysis offers an environmentally benign route to their production with high enantioselectivity. magtech.com.cnnih.gov

The acetyl group, an aryl ketone, can serve as a substrate for ketoreductases (KREDs) or alcohol dehydrogenases. These enzymes can reduce the ketone to a secondary alcohol with high stereocontrol, yielding either the (R)- or (S)-enantiomer depending on the specific enzyme used. Similarly, the formyl group can be targeted by aldehyde reductases. This dual reactivity could allow for selective or sequential reductions to produce chiral hydroxy-alcohols. The field of biocatalysis has seen significant progress in preparing chiral aryl alcohols from aryl ketones through the use of microbial whole cells, purified enzymes, and genetically engineered organisms. magtech.com.cn

Furthermore, benzoic acid derivatives are known to act as enzyme inhibitors. nih.govnih.gov For example, a derivative of benzoic acid, NC-5, was found to inhibit the neuraminidase activity of the influenza A virus. nih.govnih.gov Derivatives of this compound could be synthesized and screened as potential inhibitors for various enzymes, where the different functional groups can be tailored to interact with specific residues in an enzyme's active site.

Table 1: Potential Enzymatic Transformations of this compound

Functional GroupEnzyme ClassTransformationProduct Type
Acetyl (Ketone)Ketoreductase (KRED) / Alcohol DehydrogenaseAsymmetric ReductionChiral Secondary Alcohol
Formyl (Aldehyde)Aldehyde Reductase / Alcohol DehydrogenaseReductionPrimary Alcohol
Acetyl (Ketone)Transaminase (ATA)Asymmetric Reductive AminationChiral Primary Amine

Precursor for the Synthesis of Bioactive Heterocyclic Systems

Heterocyclic compounds are foundational scaffolds in a vast number of pharmaceuticals and biologically active natural products. researchgate.net Acylbenzoic acids are versatile starting materials for constructing a wide range of heterocyclic systems, including phthalides, isocoumarins, isoindolines, and phthalazinones. researchgate.netresearchgate.net this compound, with its multiple reaction sites, serves as a valuable precursor for creating diverse and potentially bioactive heterocycles. researchgate.net

The formyl and acetyl groups can undergo condensation reactions with binucleophiles like hydrazine (B178648), substituted hydrazines, or hydroxylamine (B1172632) to yield various five- and six-membered heterocycles. For example, reaction with hydrazine could lead to the formation of pyridazinone or phthalazinone-type structures. The development of new antimicrobial agents is a critical area of research, and heterocycles like 1,3,4-oxadiazoles have shown promise. nih.gov Derivatives of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have demonstrated significant antimicrobial activity, particularly against resistant staphylococci strains. nih.gov The synthesis of such compounds often starts from precursors containing acyl and carboxylic acid functionalities, analogous to the structure of this compound.

Table 2: Examples of Bioactive Heterocyclic Systems from Benzoic Acid Precursors

Precursor TypeHeterocyclic SystemPotential Biological Activity
2-Acylbenzoic AcidsPhthalides, Isochromanones, IsoindolinonesAnti-cancer, Anti-inflammatory
Benzoic Acid Hydrazides1,3,4-Oxadiazoles, TriazolesAntimicrobial, Antifungal, Antiviral
Formylbenzoic AcidsQuinoxalines, AzetidinonesVarious therapeutic targets

Role in Organocatalysis and Cooperative Catalysis

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. A key strategy within this field is cooperative catalysis, where two or more catalytic cycles work in concert to achieve a transformation with high efficiency and selectivity, mimicking the action of complex enzyme systems. nih.gov

The functional groups on this compound make it a suitable substrate for reactions involving cooperative catalysis. For instance, the carbonyl groups (acetyl and formyl) can be activated by a Lewis acid catalyst, while another part of the molecule or a second substrate is activated by a Lewis base or an N-heterocyclic carbene (NHC). nih.gov N-acyl hydrazones, which can be readily formed from the formyl group of this compound, are excellent substrates in Lewis acid-activated cycloaddition reactions. nih.gov This suggests that the compound could be a valuable starting material in developing new stereoselective annulation reactions to produce complex heterocyclic structures like γ-lactams. nih.gov

Mechanistic Investigations of Biochemical Interactions (e.g., Enzyme-Substrate Binding, Aldehyde Reductase Activity)

Understanding how a substrate binds to an enzyme's active site is crucial for drug design and protein engineering. This compound can serve as a molecular scaffold to investigate these interactions. By systematically modifying its three functional groups and observing the effect on enzyme activity, researchers can map the steric and electronic requirements of an enzyme's binding pocket.

For example, in studying an aldehyde reductase, the acetyl and carboxylate groups can be modified to probe their influence on substrate recognition and binding affinity. This approach is similar to studies on acetyl-CoA synthetase, where mutating key residues in the acetate (B1210297) binding pocket, such as Val386 to Alanine, altered the enzyme's substrate specificity from acetate to propionate. nih.gov A similar strategy could be applied to enzymes that act on this compound. Creating a V386A-like mutation in a hypothetical ketoreductase that binds this substrate could potentially switch its preference from the acetyl group to a larger acyl group. Such mechanistic studies provide fundamental insights into enzyme function and guide the engineering of novel biocatalysts for specific synthetic tasks. nih.gov

Elucidation of Non-Clinical Biological Activities (e.g., Antiradical, Antiviral, Antimicrobial Properties) at a Molecular Level

Derivatives of benzoic acid are known to possess a wide range of biological activities. The search for new therapeutic agents is driven by the need to overcome issues like antimicrobial resistance. nih.gov

Antimicrobial and Antifungal Activity: Research on 4-hydroxy-5-formylbenzoic acid derivatives, including esters and Schiff bases, has demonstrated inhibitory activity against Gram-positive bacteria and fungi. nih.gov Specifically, the methyl ester showed the most significant activity. nih.gov Similarly, 3-acetyl-1,3,4-oxadiazoline derivatives have shown strong bactericidal effects, especially against Staphylococcus species, with minimal cytotoxicity to normal cell lines. nih.gov These findings suggest that heterocycles and other derivatives synthesized from this compound are promising candidates for new antimicrobial agents.

Antiviral Activity: Benzoic acid derivatives have also been investigated for their antiviral properties. A compound designated NC-5, a diethyl triazole benzoic acid derivative, was found to be effective against influenza A virus, including oseltamivir-resistant strains. nih.govnih.gov The mechanism was linked to the inhibition of neuraminidase activity, which is crucial for virus release. nih.govnih.gov This provides a rationale for synthesizing and testing triazole derivatives of this compound for anti-influenza activity.

Antiradical Activity: The antioxidant or antiradical activity of phenolic compounds is well-established. Studies on hydroxybenzoic acids have shown that the number and position of hydroxyl groups significantly affect their radical-scavenging ability. nih.gov While this compound itself is not a phenolic antioxidant, it can be used as a scaffold to synthesize derivatives that incorporate phenolic moieties, thereby imparting antiradical properties.

Table 3: Summary of Investigated Non-Clinical Biological Activities of Related Benzoic Acid Derivatives

Compound ClassActivity TypeTarget Organism/SystemReference
4-Hydroxy-5-formylbenzoic Acid Derivatives (Esters, Schiff Bases)Antimicrobial, AntifungalGram-positive bacteria, Fungi (e.g., C. albicans) nih.gov
3-Acetyl-1,3,4-oxadiazoline DerivativesAntimicrobialStaphylococcus aureus (including MRSA), Staphylococcus epidermidis nih.gov
Diethyl Triazole Benzoic Acid Derivative (NC-5)AntiviralInfluenza A Virus (H1N1, H3N2, and oseltamivir-resistant strains) nih.govnih.gov
Dihydroxybenzoic AcidsAntiradicalDPPH radical scavenging assay nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions for 3-Acetyl-5-formylbenzoic Acid

While dedicated research focused exclusively on this compound is still emerging, its primary contribution to chemical science lies in its potential as a highly versatile trifunctional building block. The presence of three distinct and reactive functional groups—carboxylic acid, ketone, and aldehyde—on a single aromatic scaffold is a key feature. This allows for orthogonal chemical modifications, where each functional group can be reacted selectively, paving the way for the construction of complex molecular architectures.

Its principal role is anticipated to be that of a designer organic linker in supramolecular chemistry and materials science. Specifically, the carboxylate group is ideal for coordinating to metal centers to form metal-organic frameworks (MOFs), while the acetyl and formyl groups remain available for post-synthetic modification, allowing for the tuning of the framework's properties. In organic synthesis, it serves as a valuable intermediate, enabling the introduction of multiple functionalities into a target molecule in a single step. The synthesis of such polyfunctional molecules is a significant contribution, as it provides chemists with a tool to build intricate structures with high efficiency.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1393581-91-3 aobchem.com
Molecular Formula C₁₀H₈O₄ aobchem.com
Molecular Weight 192.17 g/mol Calculated

| Functional Groups | Carboxylic Acid, Ketone (Acetyl), Aldehyde (Formyl) | aobchem.com |

Emerging Methodologies and Technologies Applicable to its Study

The structural elucidation and characterization of this compound and its derivatives benefit significantly from modern analytical techniques. algoreducation.com Advanced spectroscopic methods are indispensable for confirming its structure and purity.

Spectroscopy and Spectrometry : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the precise arrangement of atoms. algoreducation.comrroij.com Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides exact molecular weight and formula confirmation. rroij.comijpsjournal.com Infrared (IR) spectroscopy helps in identifying the characteristic carbonyl stretches of the acid, ketone, and aldehyde functional groups. numberanalytics.com

Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized batches and for separating complex reaction mixtures. rroij.comijpsjournal.com The coupling of these separation techniques with mass spectrometry (LC-MS, GC-MS) offers a powerful tool for identifying byproducts and reaction intermediates. ijpsjournal.comnumberanalytics.com

Computational Chemistry : Theoretical methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly applied to substituted benzoic acids. bohrium.comucl.ac.ukmdpi.com These computational tools can predict molecular geometry, electronic properties, reactivity, and self-association behavior in different solvents, offering insights that complement experimental findings. bohrium.comacs.org

Opportunities for Multidisciplinary Research and Collaborative Ventures

The unique trifunctional nature of this compound creates fertile ground for multidisciplinary collaborations.

Materials Science and Inorganic Chemistry : The compound is an ideal candidate for constructing novel Metal-Organic Frameworks (MOFs). udel.edumit.edu Collaborative efforts between organic synthetic chemists, who can design and produce the linker, and inorganic or materials chemists, who specialize in MOF synthesis and characterization, could lead to materials with tailored porosity, conductivity, or catalytic activity for applications in gas storage, separations, and sensing. mit.eduunsw.edu.auysunlab.com

Medicinal Chemistry and Biochemistry : Benzoic acid derivatives have been explored for various biological activities, including as potential anticancer agents. mdpi.comresearchgate.net The functional groups on this compound could be used to attach the molecule to biological targets or to develop novel therapeutic agents. This invites collaboration between synthetic chemists and biochemists or pharmacologists to explore its potential in drug discovery. neuroquantology.commultiresearchjournal.com

Supramolecular and Polymer Chemistry : The molecule's capacity for forming specific interactions, such as hydrogen bonds, makes it an interesting building block for supramolecular assemblies and functional polymers. nih.gov Joint projects with polymer chemists could explore its use in creating advanced, functional materials.

Future Trajectories in Synthetic Innovation and Functional Design

Future research will likely focus on innovative synthetic strategies and the rational design of new functional molecules derived from this compound.

Green Chemistry : A major trend in organic synthesis is the adoption of sustainable practices. multiresearchjournal.comsolubilityofthings.com Future work could focus on developing greener synthesis routes for this compound and its derivatives, employing renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic methods. neuroquantology.comnumberanalytics.com

Selective Functionalization : A key challenge and opportunity lie in the selective and sequential modification of its three functional groups. Developing orthogonal protection and activation strategies will enable the creation of a diverse library of derivatives. This includes exploring modern synthetic methods like C-H bond activation to further functionalize the aromatic ring. solubilityofthings.comresearchgate.net

Flow Chemistry and Automation : The use of continuous flow chemistry could enable safer, more efficient, and scalable production of this compound and its derivatives. neuroquantology.comthieme.de Automated synthesis platforms, guided by machine learning algorithms, could accelerate the discovery of new molecules with desired properties. multiresearchjournal.comthieme.de

Advanced Catalysis : The development of novel catalysts, including biocatalysts and photocatalysts, will push the boundaries of what can be achieved synthetically. acs.org For instance, enzymes could be used for highly selective transformations of the functional groups, and electrochemical methods could provide sustainable pathways for reactions like formylation or coupling. acs.orgacs.org

Prospects in Advanced Material Development and Biochemical Applications

The future prospects for this compound are particularly bright in the realms of advanced materials and biochemistry.

Advanced Materials : As a linker for MOFs, this molecule offers the potential to create frameworks with multiple, distinct active sites. For example, the carboxylate could bind metal nodes, the acetyl group could be a site for post-synthetic modification or guest interaction, and the aldehyde could participate in dynamic covalent chemistry to create responsive materials. Such multi-functional MOFs could find use in tandem catalysis, complex separations, or as highly specific sensors. mit.eduysunlab.com

Biochemical Probes and Therapeutics : The functional groups provide handles for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. This could lead to the development of biochemical probes to study biological processes. Furthermore, given that some benzoic acid derivatives exhibit medicinal properties, this compound and its derivatives represent a scaffold for the design of new therapeutic agents. mdpi.comresearchgate.net The reactive aldehyde and ketone functionalities are particularly interesting for forming stable linkages with biological nucleophiles, a strategy used in drug design.

Table 2: Comparison of Related Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Key Functional Groups Melting Point (°C)
This compound 1393581-91-3 C₁₀H₈O₄ Carboxylic Acid, Ketone, Aldehyde N/A
3-Acetylbenzoic acid 586-42-5 C₉H₈O₃ Carboxylic Acid, Ketone 169-171
3-Formylbenzoic acid 619-21-6 C₈H₆O₃ Carboxylic Acid, Aldehyde 173-175
3-Bromo-5-formylbenzoic acid 22320796 C₈H₅BrO₃ Carboxylic Acid, Aldehyde, Bromo N/A
3-Chloro-5-formylbenzoic acid 153203-59-9 C₈H₅ClO₃ Carboxylic Acid, Aldehyde, Chloro N/A

| 3-Fluoro-5-formylbenzoic acid | 1289005-85-1 | C₈H₅FO₃ | Carboxylic Acid, Aldehyde, Fluoro | N/A |

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